![molecular formula C5H3ClN4O B2724632 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one CAS No. 1384265-61-5](/img/structure/B2724632.png)
6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” is a chemical compound that has a close structural resemblance to the substrates for the enzyme xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine). These compounds are capable of binding to the enzyme and strongly inhibit its activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-D]pyrimidines has been reported in several studies . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-D]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of a new 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-D]pyrimidine via its precursor 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases . The compound has a molecular weight of 154.56 .Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in the context of its potential as a therapeutic agent . For example, it has been used as a starting material in the synthesis of novel CDK2 inhibitors .科学的研究の応用
Anticancer and Anti-inflammatory Applications
A novel series of pyrazolopyrimidine derivatives demonstrated anticancer and anti-5-lipoxygenase activities, highlighting the compound's potential in therapeutic applications against cancer and inflammation. The structure-activity relationship (SAR) was explored, providing insights into the compound's interaction with biological targets (Rahmouni et al., 2016).
Synthesis and Biological Evaluation
Another study focused on the synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, evaluating their anticancer properties as mTOR inhibitors. This work underscores the compound's utility in drug development, particularly for targeting cancer pathways (Reddy et al., 2014).
Quantum Chemical Calculations
Research on 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives included quantum chemical calculations to determine molecular properties, offering a computational perspective on the compound's potential interactions and stability. The derivatives showed cytotoxic activities against cancer cell lines, expanding the compound's relevance in anticancer research (Kökbudak et al., 2020).
Adenosine Receptor Affinity
A study on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine showed significant A1 adenosine receptor affinity, presenting a pathway to develop compounds with potential neurological benefits (Harden et al., 1991).
Antimicrobial Potential
Novel dGTP analogues based on 6-anilinopyrazolo[3,4-d]pyrimidin-4-ones inhibited DNA polymerase III of Staphylococcus aureus, indicating a promising avenue for antimicrobial drug development. The study's structure-activity relationship contributes to understanding how modifications influence antimicrobial efficacy (Ali et al., 2003).
Catalytic Synthesis Methods
Research into the catalytic synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones provides valuable information on efficient and novel synthesis routes, enhancing the accessibility and diversity of this compound class for further scientific investigation (Heravi et al., 2007).
Safety and Hazards
The safety data sheet for “6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Target of Action
The primary target of 6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one is Cyclin-dependent kinase 2 (CDK2). CDK2 is a crucial protein kinase involved in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound: interacts with CDK2, inhibiting its activity. This inhibition leads to significant alterations in cell cycle progression, including cell growth arrest at the G0-G1 stage .
Biochemical Pathways
The inhibition of CDK2 by This compound affects the cell cycle, a critical biochemical pathway for cell proliferation. The compound’s action results in cell growth arrest at the G0-G1 stage, preventing the cell from entering the S phase, where DNA replication occurs .
Pharmacokinetics
The pharmacokinetic properties of This compound In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of This compound ’s action include significant alterations in cell cycle progression and the induction of apoptosis within cells . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and moisture . .
特性
IUPAC Name |
6-chloro-1,2-dihydropyrazolo[3,4-d]pyrimidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O/c6-5-7-1-2-3(8-5)9-10-4(2)11/h1H,(H2,7,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTQPJXESRTUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)NNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2724549.png)
![1-[2-Fluoro-6-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B2724550.png)
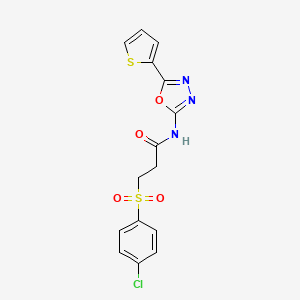
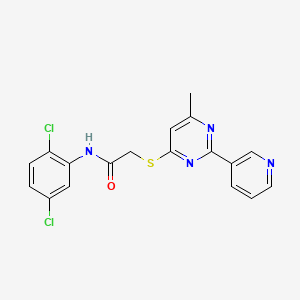
![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2724556.png)
![(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724558.png)
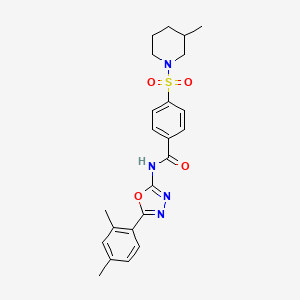
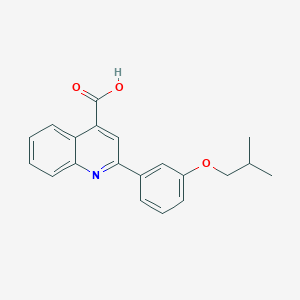
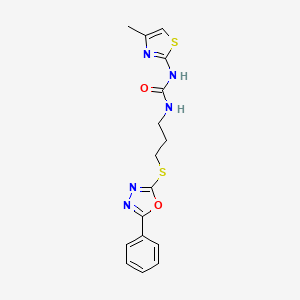
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2724565.png)
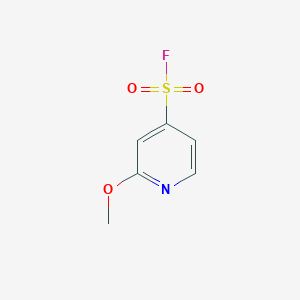

![3-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2724571.png)